4-Methoxy-3-nitropyridine hydrate
Description
4-Methoxy-3-nitropyridine hydrate is a nitropyridine derivative featuring a methoxy group at the 4-position and a nitro group at the 3-position of the pyridine ring, with water molecules incorporated into its crystalline structure. The hydrate form enhances solubility in polar solvents and may stabilize the compound during storage .
Properties
IUPAC Name |
4-methoxy-3-nitropyridine;hydrate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3.H2O/c1-11-6-2-3-7-4-5(6)8(9)10;/h2-4H,1H3;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCZDLCIPWQVIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)[N+](=O)[O-].O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Reduction to 3-Amino-4-methoxypyridine
The reduction of 4-methoxy-3-nitropyridine to 3-amino-4-methoxypyridine is a cornerstone reaction in medicinal chemistry. Catalytic hydrogenation using palladium on carbon (Pd/C) under varying conditions demonstrates high efficiency. For instance, a mixture of 4-methoxy-3-nitropyridine (5.0 g, 32.44 mmol) and 10% Pd/C (200 mg) in ethanol (100 mL) under 50 psi H₂ at room temperature for 6 hours achieved quantitative yield (100%) of 3-amino-4-methoxypyridine. Similar results were observed in methanol under identical pressure, yielding 82.1 g (99%) of the amine product.
Key Variables:
Scalability and Reaction Optimization
Scaled-up protocols using 100 g of 4-methoxy-3-nitropyridine in methanol (2 L) with 10% Pd/C (10 g) under 50 psi H₂ overnight produced 82.1 g of 3-amino-4-methoxypyridine, highlighting reproducibility. Prolonged reaction times (48 hours) in ethanol further validated robustness, yielding 99% product even at lower catalyst loadings.
Nucleophilic Substitution Reactions
Ethylamine-Mediated Functionalization
4-Methoxy-3-nitropyridine undergoes nucleophilic substitution with ethylamine under aqueous conditions. Heating a solution of 4-methoxy-3-nitropyridine (15.0 g, 97.3 mmol) with 70% aqueous ethylamine (46.5 mL, 584 mmol) in ethanol at 85°C for 2 hours yielded 16.2 g (99%) of a substituted product. This method’s efficiency stems from the nitro group’s electron-withdrawing effect, activating the pyridine ring for attack.
Mechanistic Insights:
-
Regioselectivity: Substitution occurs preferentially at the 2-position due to steric and electronic effects.
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Solvent Role: Ethanol-water mixtures enhance solubility and stabilize transition states.
Hydroxylation via Ammonia and tert-Butyl Hydroperoxide
Synthesis of 2-Hydroxy-4-methoxy-5-nitropyridine
A novel hydroxylation method involves treating 4-methoxy-3-nitropyridine with ammonia and tert-butyl hydroperoxide (TBHP). In a representative procedure, 4-methoxy-3-nitropyridine (25.0 g, 162 mmol) in THF was reacted with TBHP (34 mL, 170 mmol) and potassium tert-butoxide (45.5 g, 405 mmol) at −35°C for 3 hours, yielding 14.0 g (51%) of 2-hydroxy-4-methoxy-5-nitropyridine. Scalability was demonstrated using 100 g of starting material, producing 90 g of product under similar conditions.
Critical Parameters:
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Temperature Control: Reactions below −30°C minimize side reactions.
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Stoichiometry: A 1:1.05 substrate-to-TBHP ratio ensures complete conversion.
Comparative Analysis of Reaction Conditions
| Method | Conditions | Yield | Catalyst | Key Advantage |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ (50 psi), Pd/C, ethanol, 6h, rt | 100% | 10% Pd/C | High yield, minimal byproducts |
| Ethylamine Substitution | Ethanol/H₂O, 85°C, 2h | 99% | None | Rapid, solvent-efficient |
| Hydroxylation | TBHP, KOt-Bu, NH₃, THF, −35°C, 3h | 51–90% | TBHP | Introduces hydroxyl group regioselectively |
Chemical Reactions Analysis
Types of Reactions: 4-Methoxy-3-nitropyridine hydrate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions. For example, reaction with hydrazine hydrate can lead to the formation of hydrazino derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas (H2) and palladium on carbon (Pd/C) catalyst.
Substitution: Hydrazine hydrate (N2H4·H2O) under reflux conditions.
Major Products Formed:
Reduction: 4-Methoxy-3-aminopyridine.
Substitution: 4-Hydrazino-3-nitropyridine.
Scientific Research Applications
Synthetic Applications
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Intermediate in Organic Synthesis
- Role : 4-Methoxy-3-nitropyridine serves as an important intermediate in the synthesis of more complex organic molecules. Its derivatives can be further functionalized to yield compounds with diverse biological activities.
- Example : The compound can be utilized in the synthesis of 2-alkylamino-5-nitropyridines through oxidative amination reactions, demonstrating its utility in generating biologically relevant molecules .
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Nucleophilic Substitution Reactions
- Mechanisms : Due to its electron-deficient nature, 4-methoxy-3-nitropyridine can undergo nucleophilic substitution reactions. Studies have shown that it can react with nitrogen nucleophiles, facilitating the formation of new C-N bonds .
- Case Study : Research conducted by Prof. Bakke’s group has optimized nitration processes for pyridines, enabling the efficient synthesis of various nitropyridine derivatives .
Biological Applications
-
Potential Therapeutic Uses
- Biological Activity : Preliminary studies indicate that 4-Methoxy-3-nitropyridine may interact with enzymes and receptors, suggesting potential roles in metabolic pathways and drug design.
- Research Findings : Investigations into its interactions with biological systems are ongoing, aiming to elucidate how this compound could influence therapeutic strategies.
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Pharmaceutical Development
- Importance : The compound's derivatives are being explored for their pharmacological properties, particularly in the development of new drugs targeting various diseases.
- Case Study : A study highlighted the synthesis of nitropyridine derivatives that exhibited significant biological activity, paving the way for further research into their medicinal applications .
Mechanism of Action
The mechanism of action of 4-methoxy-3-nitropyridine hydrate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The methoxy group can influence the compound’s solubility and reactivity, affecting its overall biological activity.
Comparison with Similar Compounds
2-Methoxy-4-methyl-3-nitropyridine (7d)
- Structure : Methoxy (2-position), nitro (3-position), and methyl (4-position) groups on pyridine.
- Synthesis : Prepared via nucleophilic substitution in 80% yield using methods analogous to those for nitropyridine derivatives .
- Key Differences: Substituent Positions: The methyl group at the 4-position (vs. Hydration: 7d lacks water in its structure, likely resulting in lower solubility in aqueous media compared to the hydrate form .
2-(4-Methoxyphenoxy)-3-nitropyridine
- Structure: A phenoxy group at the 2-position and nitro group at the 3-position, with a methoxy substituent on the benzene ring.
- Synthesis: Synthesized via reaction of 4-methoxyphenol with 2-chloro-3-nitropyridine under heating (423–433 K for 5 hours) .
- Key Differences: Crystal Packing: The pyridine and benzene rings are orthogonal (dihedral angle = 86.69°), influencing melting points and solubility.
4-Hydroxy-3-nitropyridine
- Structure : Hydroxy group at the 4-position and nitro group at the 3-position.
- Synthesis : Derived from 4-methoxy-3-nitropyridine via hydrolysis, highlighting the replaceability of the methoxy group .
- Key Differences :
- Acidity : The hydroxyl group increases acidity (pKa ~4–5) compared to the methoxy derivative, affecting solubility and reaction pathways.
- Hydration : The hydrate form of 4-methoxy-3-nitropyridine offers better stability in humid conditions than 4-hydroxy-3-nitropyridine, which may undergo tautomerism .
Reactivity and Functional Group Comparisons
4-Methoxy-3-nitropyridinium Chloride
- Structure : Protonated form of 4-methoxy-3-nitropyridine with a chloride counterion.
- Reactivity : The methoxy group is readily displaced by nucleophiles (e.g., amines, thiols), making it a versatile intermediate. The hydrate form may exhibit moderated reactivity due to hydrogen bonding with water .
4-Nitropyridine N-Oxide
- Structure : Nitro group at the 4-position and an N-oxide functional group.
- Reactivity : The N-oxide group enhances electrophilicity at the 2- and 6-positions, contrasting with 4-methoxy-3-nitropyridine’s reactivity at the 2-position due to nitro group deactivation .
Physicochemical Properties
Biological Activity
4-Methoxy-3-nitropyridine hydrate is a compound of interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a methoxy group at the 4-position and a nitro group at the 3-position. The presence of these functional groups influences its solubility, reactivity, and biological interactions.
The biological activity of this compound can be attributed to several mechanisms:
- Reduction of Nitro Group : The nitro group can be reduced to an amino group, leading to the formation of reactive intermediates that interact with biological macromolecules, potentially affecting various cellular pathways.
- Influence of Methoxy Group : The methoxy group may enhance the compound's solubility in biological systems, facilitating its interaction with target proteins or enzymes.
Antimicrobial Activity
Research indicates that nitropyridine derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted its effectiveness against various pathogens, including:
| Pathogen | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | High |
| Candida albicans | Moderate |
The compound's activity is enhanced by its structural features, which allow for effective binding to microbial targets .
Neuroprotective Effects
In neuropharmacology, this compound has shown promise as a neuroprotective agent. It has been observed to upregulate anti-apoptotic proteins such as B-cell lymphoma 2 (Bcl-2) and enhance antioxidant activity by increasing glutathione levels. These effects are crucial in protecting neurons from oxidative stress and apoptosis, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's .
Case Studies
- Neuroprotective Studies : In vitro studies demonstrated that derivatives of this compound maintained cell viability in neuronal cultures exposed to neurotoxic agents. Specifically, it retained about 80% cell viability compared to controls .
- Antimicrobial Efficacy : A comparative study on various nitropyridine compounds showed that this compound had superior activity against E. coli when tested alongside other derivatives. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including:
- Vicarious Nucleophilic Substitution : This method allows for the introduction of various substituents on the pyridine ring, potentially enhancing biological activity .
- Reduction Reactions : The nitro group can be selectively reduced under mild conditions to yield amino derivatives with altered biological profiles.
Q & A
Basic: What are the established synthetic routes for 4-Methoxy-3-nitropyridine hydrate, and how can reaction parameters be optimized?
Methodological Answer:
The synthesis typically involves nitration and methoxylation steps. For example, 4-hydroxypyridine can be nitrated to form 4-hydroxy-3-nitropyridine, which is then treated with phosphorus pentachloride (PCl₅) and methoxy precursors (e.g., methanol or methylating agents) to introduce the methoxy group . Key optimization parameters include:
- Reagent stoichiometry : Excess PCl₅ (1.5–2.0 equivalents) ensures complete conversion of hydroxyl to chloro intermediates.
- Temperature control : Reactions involving PCl₅ require heating (423–433 K) to drive substitution but avoid decomposition .
- Purification : Column chromatography or recrystallization in chloroform/water mixtures yields high-purity crystals .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Resolves molecular conformation (e.g., dihedral angles between pyridine and substituents) and intermolecular interactions (C–H···π, N–O···π). Orthorhombic crystal systems (e.g., Pbca space group) with unit cell parameters (e.g., a = 7.4737 Å, b = 12.8128 Å, c = 24.529 Å) are typical .
- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy proton at δ ~3.9 ppm, nitro group deshielding adjacent carbons).
- HPLC-MS : Validates purity (>98%) and identifies hydrate-related peaks via retention time shifts .
Advanced: How do solvent polarity and temperature influence regioselectivity in nitration/methoxylation reactions?
Methodological Answer:
- Nitration regioselectivity : Polar aprotic solvents (e.g., H₂SO₄) favor nitration at the 3-position due to electron-donating effects of the hydroxyl/methoxy group .
- Methoxylation efficiency : Elevated temperatures (423–433 K) enhance nucleophilic substitution but may promote side reactions (e.g., over-nitration). Solvents like ethanol improve methoxy group incorporation by stabilizing intermediates .
- Contradiction resolution : If competing products arise (e.g., chloro vs. methoxy derivatives), monitor reaction progress via TLC and adjust PCl₅ stoichiometry .
Advanced: How can crystallographic data contradictions (e.g., polymorphs) be resolved for hydrate forms?
Methodological Answer:
- Polymorph identification : Use powder X-ray diffraction (PXRD) to distinguish hydrate vs. anhydrous forms. Hydrates exhibit distinct peak shifts due to lattice water .
- Thermal analysis : Differential scanning calorimetry (DSC) detects dehydration events (endothermic peaks at 100–150°C) .
- Dynamic vapor sorption (DVS) : Quantifies hygroscopicity and hydrate stability under varying humidity .
Advanced: How does the hydrate form affect reactivity in cross-coupling or reduction reactions?
Methodological Answer:
- Solubility : The hydrate may enhance aqueous solubility, enabling reactions in polar solvents. For example, nitro group reductions (e.g., catalytic hydrogenation) proceed faster in water-methanol mixtures .
- Stability trade-offs : Hydrate water can hydrolyze sensitive intermediates (e.g., chloro derivatives). Pre-drying under vacuum or using molecular sieves mitigates this .
- Kinetic studies : Compare reaction rates of hydrate vs. anhydrous forms using UV-Vis or GC-MS to quantify water’s catalytic/inhibitory effects .
Methodological: What protocols optimize hydrate decomposition kinetics studies under thermal stress?
Methodological Answer:
- Isothermal TGA : Measures mass loss at fixed temperatures (e.g., 25–150°C) to model decomposition activation energy (Arrhenius plots) .
- In situ XRD : Tracks structural changes during dehydration (e.g., phase transitions to anhydrous forms) .
- Controlled humidity chambers : Replicate industrial storage conditions to assess long-term stability .
Advanced: Can DFT calculations predict electronic properties and reaction pathways for this compound?
Methodological Answer:
- Geometry optimization : Validate computational models against crystallographic data (e.g., bond lengths, angles) .
- Frontier molecular orbitals (FMOs) : Calculate HOMO-LUMO gaps to predict redox behavior (e.g., nitro group reduction potentials) .
- Reaction pathway mapping : Simulate nitration/methoxylation transition states to identify regioselectivity drivers (e.g., charge distribution) .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for reactions releasing HCl or NOₓ .
- Spill management : Neutralize acidic residues with sodium bicarbonate; collect solid waste in labeled containers for incineration .
- Storage : Store in airtight containers at 2–8°C to prevent hydrate dissociation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
